2-(4-(4-Fluoro-3-methylphenyl)-2-phenylthiazol-5-yl)acetic acid
Description
Properties
Molecular Formula |
C18H14FNO2S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-[4-(4-fluoro-3-methylphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C18H14FNO2S/c1-11-9-13(7-8-14(11)19)17-15(10-16(21)22)23-18(20-17)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,21,22) |
InChI Key |
WPKLLVLWLRRWJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(SC(=N2)C3=CC=CC=C3)CC(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Fluoro-3-methylphenyl)-2-phenylthiazol-5-yl)acetic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include the use of high-efficiency catalysts, automated reaction systems, and stringent quality control measures to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Fluoro-3-methylphenyl)-2-phenylthiazol-5-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry Applications
The thiazole moiety, present in the compound, has been recognized for its versatility in drug development. Research indicates that derivatives of thiazole exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific compound has been synthesized and evaluated for its biological activity against various cancer cell lines.
Anti-Cancer Activity
Recent studies have demonstrated that 2-(4-(4-Fluoro-3-methylphenyl)-2-phenylthiazol-5-yl)acetic acid exhibits notable anticancer properties. For instance:
- In vitro studies : The compound was tested against several human cancer cell lines, including A549 (lung adenocarcinoma) and HCT116 (colon carcinoma). Results showed significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .
- Mechanism of action : The compound's anticancer activity is believed to be linked to apoptosis induction and cell cycle arrest. Structure-activity relationship studies suggest that the fluorine substitution enhances biological activity by improving binding affinity to target proteins .
Anti-Inflammatory Properties
The compound has also been evaluated for its anti-inflammatory potential. In various preclinical models, it demonstrated efficacy in reducing inflammation markers:
- Animal models : In studies involving carrageenan-induced paw edema in rats, the compound significantly reduced swelling compared to control groups. This suggests its potential as an anti-inflammatory agent .
- Biochemical assays : The inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 was observed, further supporting its role as an anti-inflammatory drug candidate .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of thiazole derivatives:
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution at para position | Increased potency against cancer cell lines |
| Variations in phenyl ring structure | Altered selectivity towards different cancer types |
| Acetic acid moiety | Essential for enhancing solubility and bioavailability |
These modifications provide insights into how structural changes can lead to improved therapeutic profiles.
Case Studies and Research Findings
Several case studies highlight the practical applications of 2-(4-(4-Fluoro-3-methylphenyl)-2-phenylthiazol-5-yl)acetic acid:
Case Study 1: Anticancer Efficacy
A study published in Pharmaceutical Research reported that this compound exhibited selective cytotoxicity towards glioblastoma cells with an IC50 value significantly lower than traditional chemotherapeutics like cisplatin . This positions it as a promising candidate for further development in targeted cancer therapies.
Case Study 2: Anti-inflammatory Mechanism
Research conducted on murine models indicated that the compound effectively inhibited COX enzymes involved in the inflammatory response. This was corroborated by a reduction in edema formation and pain response metrics .
Mechanism of Action
The mechanism of action of 2-(4-(4-Fluoro-3-methylphenyl)-2-phenylthiazol-5-yl)acetic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound belongs to a class of thiazole-acetic acid derivatives, which are explored for diverse pharmacological activities. Below is a comparative analysis with structurally related analogs:
Key Differences and Implications
- Substituent Effects : The 3-methyl group on the fluorophenyl ring in the target compound introduces steric hindrance, which may influence binding to biological targets compared to analogs like 2-(4-(4-fluorophenyl)-2-phenylthiazol-5-yl)acetic acid .
Biological Activity
2-(4-(4-Fluoro-3-methylphenyl)-2-phenylthiazol-5-yl)acetic acid is a complex organic compound with a molecular formula of C18H14FNO2S and a molecular weight of 327.37 g/mol. This compound features a thiazole ring and multiple aromatic groups, making it a subject of interest in various biological and chemical studies. Its potential applications span across medicinal chemistry, particularly in the development of therapeutic agents.
Chemical Structure and Properties
The compound's structure includes:
- A thiazole moiety which is known for its biological activity.
- A fluorinated phenyl group that may influence its pharmacological properties.
The thiazole ring is significant in medicinal chemistry due to its ability to interact with various biological targets, enhancing the compound's potential therapeutic applications.
Antitumor Activity
Recent studies have indicated that thiazole derivatives exhibit notable antitumor properties. The presence of specific substituents on the phenyl ring, such as methyl or fluorine, can enhance cytotoxic activity against cancer cell lines. For instance, compounds with similar structures have shown IC50 values (the concentration required to inhibit cell growth by 50%) in the range of 1.61 to 2.00 µg/mL against various cancer cell lines .
| Compound | IC50 Value (µg/mL) | Target Cell Line |
|---|---|---|
| 2-(4-(4-Fluoro-3-methylphenyl)-2-phenylthiazol-5-yl)acetic acid | TBD | TBD |
| Compound A | 1.61 ± 1.92 | Jurkat cells |
| Compound B | 1.98 ± 1.22 | A-431 cells |
The mechanism through which thiazole derivatives exert their biological effects often involves:
- Interaction with cellular proteins : Studies suggest that these compounds can bind to proteins involved in cell proliferation and apoptosis, leading to reduced tumor growth.
- Induction of apoptosis : Certain thiazole derivatives have been shown to trigger apoptotic pathways in cancer cells, promoting cell death.
Other Biological Activities
Beyond antitumor effects, thiazole compounds have been investigated for:
- Anti-inflammatory properties : Some studies indicate that similar structures can inhibit inflammatory pathways.
- Antimicrobial activity : The potential for these compounds to act against various pathogens has been explored, suggesting a broad spectrum of biological activity.
Case Studies
- Study on Anticancer Properties : A recent investigation into structurally related thiazole compounds demonstrated significant cytotoxicity against human glioblastoma U251 cells and melanoma WM793 cells. The study highlighted the importance of specific substituents on the thiazole ring for enhancing activity .
- Mechanistic Insights : Molecular dynamics simulations revealed that certain thiazole derivatives interact primarily through hydrophobic contacts with target proteins, indicating a potential pathway for drug design .
Q & A
Basic: What established synthetic routes are available for 2-(4-(4-Fluoro-3-methylphenyl)-2-phenylthiazol-5-yl)acetic acid?
Answer:
The synthesis typically involves cyclocondensation reactions to form the thiazole core. For example:
- Step 1 : React 4-(4-fluoro-3-methylphenyl)-2-phenylthiazole derivatives with bromoacetic acid under basic conditions (e.g., K₂CO₃ in DMF) to introduce the acetic acid moiety.
- Step 2 : Optimize reaction parameters (temperature: 80–100°C; reaction time: 12–24 hrs) to achieve yields >70% .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol .
Basic: How is the structural identity of this compound confirmed?
Answer:
A combination of spectral and chromatographic methods is employed:
- NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm), fluorine coupling (¹⁹F NMR: δ -110 to -115 ppm), and the acetic acid proton (δ 3.8–4.2 ppm) .
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 352.1 (calculated for C₁₈H₁₅FNO₂S) .
- HPLC : Purity >95% confirmed using a C18 column (mobile phase: acetonitrile/water, 70:30) .
Basic: What safety precautions are critical during handling?
Answer:
- PPE : Wear nitrile gloves, safety goggles (EN 166/NIOSH-certified), and flame-resistant lab coats .
- Ventilation : Use fume hoods to avoid inhalation of aerosols/dust .
- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose via certified chemical waste facilities .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .
Advanced: How can reaction conditions be optimized for scalable synthesis?
Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and solubility .
- Catalysis : Explore Pd-catalyzed cross-coupling for aryl-thiazole bond formation (e.g., Suzuki-Miyaura coupling) .
- Process Analytics : Use in-situ FTIR to monitor intermediate formation and adjust reagent stoichiometry dynamically .
Advanced: What strategies address discrepancies in spectral data (e.g., unexpected NMR peaks)?
Answer:
- Purity Check : Re-run HPLC with a gradient elution (acetonitrile:water 50→90%) to detect impurities .
- Tautomerism Analysis : Investigate thiazole ring tautomerization (e.g., thione ↔ thiol forms) via variable-temperature NMR .
- Isotopic Labeling : Use ¹³C-labeled acetic acid to track unexpected carboxyl group reactivity .
Advanced: How can biological activity (e.g., enzyme inhibition) be evaluated methodologically?
Answer:
- In Vitro Assays :
- Superoxide Scavenging : Use nitroblue tetrazolium (NBT) reduction assay; IC₅₀ values compared to ascorbic acid controls .
- Anti-inflammatory Testing : Carrageenan-induced rat paw edema model (dose range: 10–100 mg/kg) .
- Molecular Docking : Perform AutoDock Vina simulations targeting COX-2 (PDB ID: 5KIR) to predict binding affinity .
Advanced: How to improve aqueous solubility for in vivo studies?
Answer:
- Salt Formation : React with sodium bicarbonate to form the sodium salt (solubility >10 mg/mL in PBS) .
- Prodrug Design : Synthesize methyl ester derivatives (hydrolyzed in vivo) .
- Nanoparticle Formulation : Use PEGylated liposomes (particle size: 100–150 nm; PDI <0.2) to enhance bioavailability .
Advanced: What stability challenges arise under varying pH/temperature?
Answer:
- Degradation Studies :
- Light Sensitivity : Protect from UV exposure (λ <400 nm) to avoid thiazole ring photodegradation .
Advanced: How to resolve contradictions in reported bioactivity data?
Answer:
- Dose-Response Reevaluation : Test narrower dose ranges (e.g., 1–50 µM) to identify subtoxic thresholds .
- Metabolite Profiling : Use LC-MS/MS to detect active metabolites (e.g., demethylated or hydroxylated derivatives) .
- Cell Line Specificity : Compare activity across multiple lines (e.g., HEK293 vs. HepG2) to rule out off-target effects .
Advanced: What computational tools predict physicochemical properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
